molecular formula C16H32N2 B14629589 1,1'-(Dodecane-1,12-diyl)bis(aziridine) CAS No. 56522-41-9

1,1'-(Dodecane-1,12-diyl)bis(aziridine)

Cat. No.: B14629589
CAS No.: 56522-41-9
M. Wt: 252.44 g/mol
InChI Key: ISYUYEHIIPXBME-UHFFFAOYSA-N
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Description

1,1’-(Dodecane-1,12-diyl)bis(aziridine) is a chemical compound characterized by the presence of two aziridine rings connected by a dodecane chain. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Dodecane-1,12-diyl)bis(aziridine) typically involves the reaction of aziridine with a dodecane dihalide. One common method is the reaction of aziridine with 1,12-dibromododecane in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods: Industrial production of 1,1’-(Dodecane-1,12-diyl)bis(aziridine) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and advanced purification techniques such as distillation or chromatography are often employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 1,1’-(Dodecane-1,12-diyl)bis(aziridine) undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: m-Chloroperbenzoic acid (m-CPBA)

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)

Major Products:

  • Substituted amines, ethers, thioethers
  • Aziridine N-oxides
  • Polyaziridines

Mechanism of Action

The mechanism of action of 1,1’-(Dodecane-1,12-diyl)bis(aziridine) involves the high reactivity of the aziridine rings. The strained three-membered ring structure makes aziridines highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is harnessed in various applications, such as cross-linking in polymers and biological systems .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Properties

CAS No.

56522-41-9

Molecular Formula

C16H32N2

Molecular Weight

252.44 g/mol

IUPAC Name

1-[12-(aziridin-1-yl)dodecyl]aziridine

InChI

InChI=1S/C16H32N2/c1(3-5-7-9-11-17-13-14-17)2-4-6-8-10-12-18-15-16-18/h1-16H2

InChI Key

ISYUYEHIIPXBME-UHFFFAOYSA-N

Canonical SMILES

C1CN1CCCCCCCCCCCCN2CC2

Origin of Product

United States

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